

A Comprehensive Toxicological Profile of Menthyl Isovalerate

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Compound of Interest

Compound Name: Menthyl isovalerate

Cat. No.: B3434772

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An In-depth Technical Guide for Researchers and Drug Development Professionals

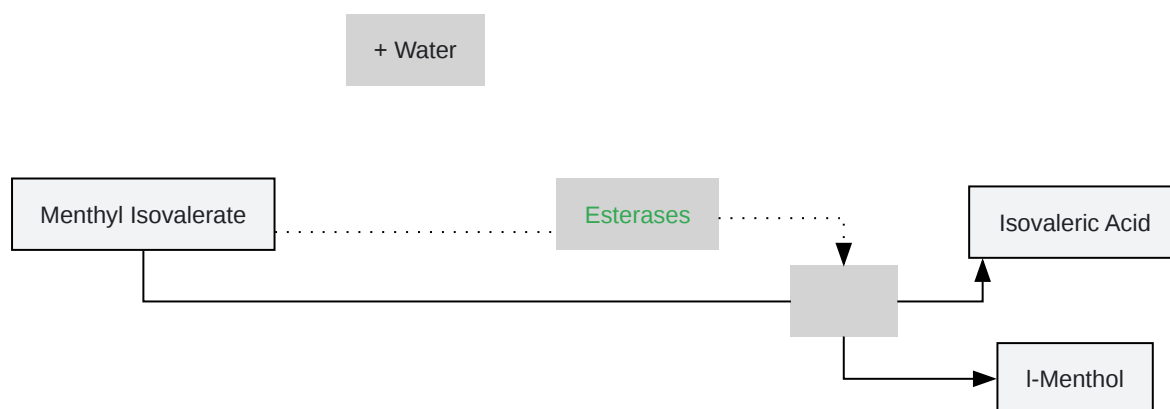
Introduction

Menthyl isovalerate (CAS No. 16409-46-4), also known as Validolum, is the menthyl ester of isovaleric acid.[1][2] It manifests as a transparent, colorless, oily liquid with a characteristic menthol aroma.[2] Widely utilized as a flavoring and fragrance agent in food products, cosmetics, and personal care items, it is also recognized for its use in pharmaceutical preparations as a mild sedative and anxiolytic agent.[1][3][4][5] Given its prevalence in consumer and medicinal products, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety.

This technical guide provides a comprehensive review of the available toxicological data for **Menthyl isovalerate**. It consolidates findings from acute, repeated-dose, genetic, reproductive, and dermal toxicity studies. The information herein is presented to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Metabolism and Potential Mechanisms of Action

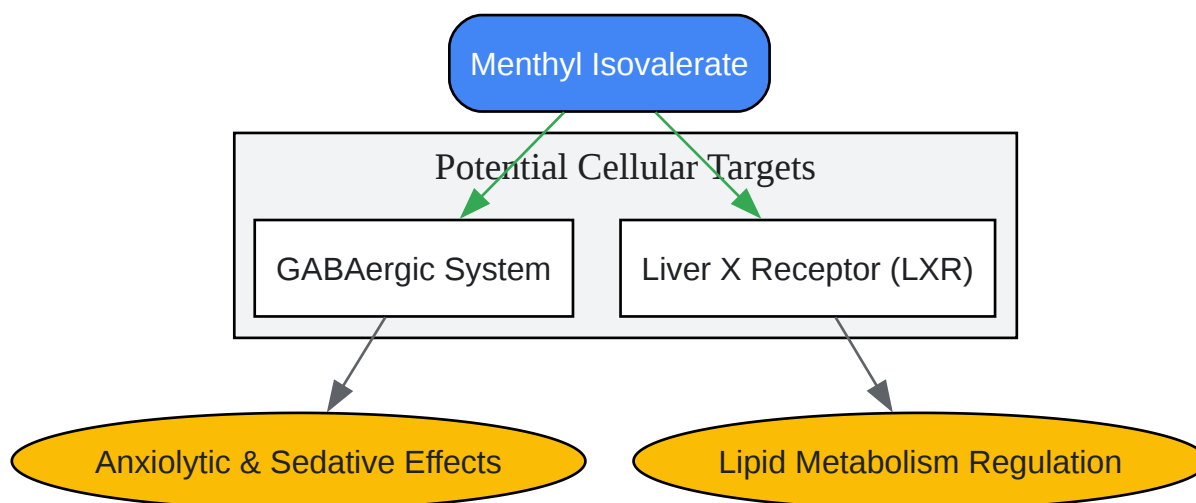
The primary metabolic pathway for **Menthyl isovalerate** is anticipated to be enzymatic hydrolysis. Esterases, prevalent in the liver and other tissues, are expected to cleave the ester bond, yielding l-menthol and isovaleric acid. Both metabolites have well-characterized metabolic fates. This hydrolysis is a critical first step in its biological processing and clearance.



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Figure 1: Predicted metabolic hydrolysis of **Menthyl isovalerate**.

Beyond its basic metabolism, some studies suggest **Menthyl isovalerate** may interact with specific signaling pathways. Research indicates potential modulation of GABAergic activity, which could contribute to its reported calming effects.[1] Additionally, interactions with the liver X receptor (LXR), a key regulator of lipid metabolism, have been proposed.[1]



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Figure 2: Potential signaling pathways modulated by **Menthyl isovalerate**.

Non-Clinical Toxicity Studies

The safety profile of **Menthyl isovalerate** has been evaluated through a combination of direct testing, data from read-across analogues, and the Threshold of Toxicological Concern (TTC) approach.

Acute Toxicity

Menthyl isovalerate exhibits low acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for **Menthyl Isovalerate**

Test Type	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>5 g/kg	[6][7]
LD ₅₀	Rat (male & female)	Oral	3,180 mg/kg	[8]
LD ₅₀	Rabbit	Dermal	>5 g/kg	[7][9]

| LC₅₀ | Rat (male & female) | Inhalation (4h) | 5.289 mg/L (dust/mist) |[8] |

Table 2: Skin and Eye Irritation Data

Test Type	Species	Results	Reference
Skin Irritation	Rabbit	Irritating (4h exposure)	[8][10]

| Eye Irritation | Rabbit | Causes serious eye irritation |[8][10] |

- Acute Oral Toxicity (as per OECD Guideline 420): A single high dose of the test substance is administered orally to fasted animals (typically rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. The study aims to determine the LD₅₀ value.
- Skin Irritation (as per OECD Guideline 404): The test substance is applied to a small patch of shaved skin on a test animal (typically a rabbit) for a defined period (e.g., 4 hours). The site

is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

- Eye Irritation (as per OECD Guideline 405): A small amount of the test substance is applied into one eye of a test animal (rabbit). The other eye remains untreated as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Repeated-Dose Toxicity

Direct subchronic toxicity data for **Menthyl isovalerate** is limited. Therefore, risk assessment often relies on a read-across approach to structurally similar compounds like menthol and the TTC concept.[\[11\]](#) The TTC is a risk assessment tool that establishes a human exposure threshold value for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health. The total systemic exposure to **Menthyl isovalerate** has been estimated to be below the TTC for a Cramer Class I material, suggesting a low concern for repeated-dose toxicity at current use levels.[\[11\]](#)

A 13-week dietary study on the read-across analogue, d,l-menthol, provides supporting evidence.

Table 3: Repeated-Dose Toxicity Data (Read-Across Analogue: d,l-Menthol)

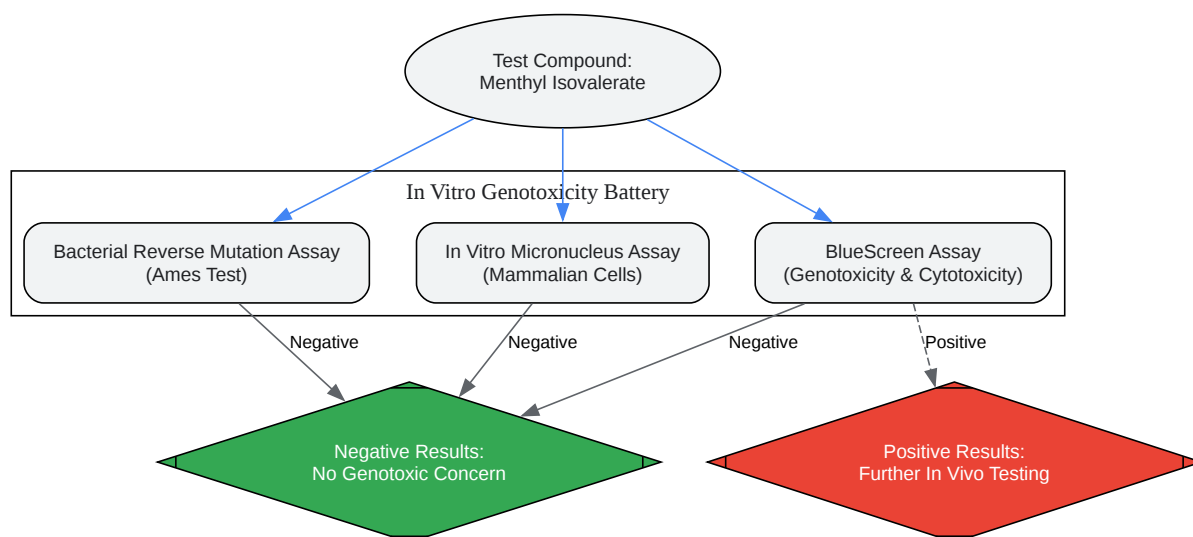
Species	Duration	Dosing	Key Findings	Reference
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| B6C3F1 Mice | 13 weeks | Dietary (up to 15,000 ppm) | No histopathological changes in testes, prostate, uterus, or ovaries. [\[11\]](#) |

Groups of rodents (e.g., 10 males and 10 females per group) are administered the test substance daily via their diet or by gavage for 90 days. At least three dose levels and a control group are used. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At termination, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically. The study aims to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Menthyl isovalerate is not considered to be genotoxic based on available data.^[11] A standard battery of tests, often including an in silico assessment followed by in vitro assays, is used to evaluate genotoxic potential.



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Figure 3: A typical workflow for in vitro genotoxicity assessment.

Table 4: Genotoxicity Assay Results

Assay	Test System	Metabolic Activation (S9)	Result	Comments	Reference
BlueScreen	E. coli	With and Without	Negative	Direct test on Menthyl isovalerate.	[11]
Micronucleus Test	Mammalian Cells	Not specified	Non-clastogenic	Read-across from menthyl acetate.	[11]
Ames Test	Salmonella typhimurium	Not specified	Negative	Tested as an additive to cigarette smoke condensate.	[7]

| Chromosome Aberration | Human Lymphocytes | With and Without | Negative | Read-across from menthol. No damaging effect observed. |[12] |

- **BlueScreen™ Assay:** This is a high-throughput screening assay using a specific strain of E. coli. The bacteria are engineered to emit light (bioluminescence) when the SOS DNA repair pathway is activated in response to genotoxic damage. A decrease in light relative to controls can also indicate cytotoxicity. The assay is performed with and without a mammalian metabolic activation system (S9 fraction).
- **In Vitro Micronucleus Test (as per OECD Guideline 487):** Mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO, V79, L5178Y) are exposed to the test substance with and without S9 metabolic activation. After exposure, cells are treated with a cytokinesis blocker (cytochalasin B) to accumulate binucleated cells. The cells are then harvested, stained, and scored for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main daughter nuclei during cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

Reproductive and Developmental Toxicity

No direct studies on the reproductive or developmental toxicity of **Menthyl isovalerate** are available. The assessment for these endpoints relies on read-across to its primary metabolite, menthol, for which sufficient data exists.[\[11\]](#)

Table 5: Developmental Toxicity Data (Read-Across Analogue: Menthol)

Species	Route	Doses (mg/kg/day)	Key Findings	Reference
CD-1 Mice	Gavage	0, 1.85, 8.59, 39.9, 185	No effects on implantation, maternal, or fetal survival.	[11]
Rats, Hamsters, Rabbits	Gavage	Various	No developmental toxicity observed.	[11]

| - | - | - | NOAEL for developmental toxicity is 425 mg/kg/day. [\[11\]](#) |

The margin of exposure (MOE) for developmental toxicity, calculated using the NOAEL for menthol and the systemic exposure to **Menthyl isovalerate**, is considered adequate.[\[11\]](#) For fertility, where data is insufficient, the TTC approach is applied, and the systemic exposure is below the threshold for a Cramer Class I material.[\[11\]](#)

Pregnant female animals (typically rats or rabbits) are administered the test substance daily during the period of major organogenesis. Doses are administered to at least three groups, with a control group receiving the vehicle. Dams are monitored for clinical signs, body weight, and food consumption. Shortly before the expected day of delivery, the dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Skin Sensitization

Menthyl isovalerate is not considered to be a skin sensitizer. This conclusion is based on data from a read-across analogue and human experience.

Table 6: Skin Sensitization Data

Test Type	Species/System	Finding	Comments	Reference
-	Read-across analogue (menthyl acetate)	Not a skin sensitizer	-	[11]

| Human Experience | Human | No irritation or sensitization | Tested in a 1% solution. |[9] |

The LLNA is the preferred in vivo method for identifying potential skin sensitizers. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. A control group is treated with the vehicle alone. Several days after the last application, a solution of radio-labeled thymidine (or an alternative label) is injected intravenously. The animals are euthanized a few hours later, and the draining auricular lymph nodes are excised and weighed. The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radio-label. A substance is classified as a sensitizer if it produces a threefold or greater increase in lymphocyte proliferation compared to the vehicle control (Stimulation Index ≥ 3). The test can also provide an estimate of potency by calculating the EC3 value (the concentration required to produce a Stimulation Index of 3).

Summary and Conclusion

The toxicological profile of **Menthyl isovalerate**, constructed from direct experimental data, read-across from analogues like menthol and menthyl acetate, and conservative risk assessment approaches like the TTC, indicates a low level of concern for human health under current conditions of use.

- **Acute Toxicity:** The compound has low acute toxicity via oral and dermal routes but can cause skin and serious eye irritation.
- **Repeated-Dose Toxicity:** While direct data is lacking, the TTC approach and read-across studies on menthol do not indicate a significant risk.

- Genotoxicity: **Menthyl isovalerate** is not considered genotoxic based on a weight of evidence from in vitro assays and read-across data.
- Reproductive & Developmental Toxicity: Read-across data from its metabolite, menthol, show no evidence of developmental toxicity at significant exposure levels.
- Skin Sensitization: The available information suggests that **Menthyl isovalerate** does not have skin sensitization potential.

This comprehensive review supports the continued use of **Menthyl isovalerate** in its various applications, provided that exposure levels are maintained within established safe limits. Further research focusing on direct subchronic and reproductive toxicity studies could serve to refine this assessment.

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